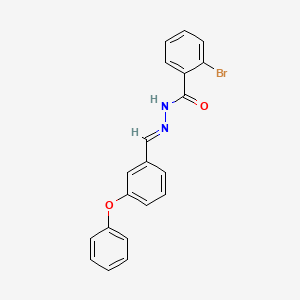![molecular formula C20H21N3O B5504018 2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)
2-[4-(1-azepanyl)-2-quinazolinyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinazolinones are typically synthesized through various methods, including condensation reactions involving 2-aminobenzamides, sulfonyl azides, and terminal alkynes in oxidant-free conditions for phenolic quinazolin-4(3H)-ones (Yueling He et al., 2023). Another approach involves the catalyst-free synthesis of 4′-phenyl-1′H-spiro[indoline-3,2′-quinazolin]-2-ones and 2,4-diphenyl-1,2-dihydroquinazolines, showcasing the versatility and eco-friendly aspects of quinazolinone synthesis (A. Kamal et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinones can be elucidated through spectroscopic techniques such as IR, 1H-NMR, and MS, providing insights into their chemical composition and configuration. The structural diversity of quinazolinone derivatives is vast, with variations in substituents affecting their physical and chemical properties (Hanan H. Georgey et al., 2008).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including substitutions and ring expansions, that alter their structure and functionality. These reactions can be tailored to synthesize derivatives with desired properties for specific applications. The reactivity of quinazolinones is influenced by the nature of substituents on the phenol moiety, affecting their potential as dyes, pharmaceuticals, and other functional materials (T. N. Moshkina et al., 2021).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the presence of specific functional groups, influencing their interaction with biological systems and their stability under different conditions.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including antioxidant activity, which is significant for their application in pharmacology and materials science. The antioxidant potential of quinazolinone derivatives is attributed to the presence of phenolic groups, which can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage (Janez Mravljak et al., 2021).
科学的研究の応用
Synthesis and Biological Activities
Quinazolin-4(3H)-ones, structurally related to 2-[4-(1-azepanyl)-2-quinazolinyl]phenol, have been explored for various biological activities. The synthesis of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives and their anticonvulsant properties have been a subject of study. Some of these derivatives exhibit moderate to significant activity compared to diazepam, highlighting their potential in treating convulsive disorders (Georgey, Abdel-Gawad, & Abbas, 2008).
Antioxidant Potential
Research has also focused on the antioxidant properties of quinazolin-4(3H)-one derivatives. By linking quinazolin-4-one and phenol scaffolds, new hybrid molecules have been synthesized, showing stronger antioxidant effects than ascorbic acid and Trolox in some cases. These findings suggest an increase in antioxidant activity through the combination of active pharmacophores (Pele et al., 2022). Additionally, the synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones have provided insight into structure–antioxidant activity relationships, identifying compounds with potent antioxidant and metal-chelating properties (Mravljak, Slavec, Hrast, & Sova, 2021).
Chemosensor Applications
A significant application of quinazolin-4(3H)-one derivatives is in the development of fluorescent chemosensors for metal ions. For instance, a quinazolinone-based compound has been designed as a highly selective and sensitive fluorescent probe for Zn(2+), showcasing its utility in monitoring intracellular zinc concentrations through selective fluorescence chemosensing (Saha et al., 2011).
Anticancer and Antifungal Activities
Quinazolin-4(3H)-one derivatives have also been investigated for their anticancer and antifungal activities. Novel heterocyclic azo dye ligands derived from quinazolinones have shown promising in vitro antitumor activity against human breast cancer, highlighting the potential of quinazolinone derivatives in developing new therapeutic agents for cancer treatment (Al-adilee & Hessoon, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(azepan-1-yl)quinazolin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-18-12-6-4-10-16(18)19-21-17-11-5-3-9-15(17)20(22-19)23-13-7-1-2-8-14-23/h3-6,9-12,24H,1-2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDPOJQCZGCFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Azepan-1-YL)quinazolin-2-YL]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)
![ethyl (6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5503978.png)
![3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5503986.png)
![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)
![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)


![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5504028.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)
